2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one
Overview
Description
2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry
Mechanism of Action
Target of Action
The primary targets of 2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one are Phosphatidylinositol 3-kinase (PI3K) and Histone Deacetylase (HDAC) . These targets play crucial roles in cellular processes such as cell proliferation, survival, differentiation, and migration .
Mode of Action
This compound interacts with its targets by inhibiting their activities . It incorporates HDAC inhibitory functionality into a PI3K inhibitor pharmacophore to construct dual-acting inhibitors . This compound shows inhibitory activities against both PI3K and HDAC .
Biochemical Pathways
The compound affects the PI3K signaling pathway, which generates 3′-phosphoinositides that activate a variety of cellular targets important for cell proliferation, survival, differentiation, and migration . PI3Ks act as intermediate signaling molecules and activate the serine–threonine kinase AKT and other downstream effectors . In addition, HDAC inhibitors like this compound induce multiple epigenetic modifications affecting signaling networks .
Pharmacokinetics
The compound was designed and synthesized to improve drug-like properties .
Result of Action
The compound’s action results in potent antiproliferative activities against certain cancer cells . The representative dual PI3K/HDAC inhibitors showed potent antiproliferative activities against K562 and Hut78 in cellular assays .
Biochemical Analysis
Biochemical Properties
2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of phosphatidylinositol 3-kinase and histone deacetylase, which are key enzymes involved in cellular signaling and epigenetic regulation . The inhibition of these enzymes by this compound leads to alterations in cellular signaling pathways and gene expression, ultimately affecting cellular function and behavior.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of phosphatidylinositol 3-kinase by this compound can lead to reduced cell proliferation and increased apoptosis in cancer cells . Additionally, the inhibition of histone deacetylase by this compound can result in changes in chromatin structure and gene expression, further impacting cellular function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active sites of phosphatidylinositol 3-kinase and histone deacetylase, thereby inhibiting their enzymatic activities . The inhibition of these enzymes leads to downstream effects on cellular signaling pathways and gene expression, ultimately affecting cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under various conditions, but its degradation products can also have significant effects on cellular function. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of phosphatidylinositol 3-kinase and histone deacetylase, resulting in long-term changes in cellular signaling and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to effectively inhibit phosphatidylinositol 3-kinase and histone deacetylase, leading to reduced tumor growth and increased apoptosis in cancer models . At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites that can have distinct biological activities . The effects of this compound on metabolic flux and metabolite levels are critical for understanding its overall impact on cellular function and behavior.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported into cells by specific transporters, and its distribution within tissues is influenced by its binding to plasma proteins . The localization and accumulation of this compound within cells and tissues are critical for its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound can be targeted to specific cellular compartments or organelles through post-translational modifications and targeting signals . The localization of this compound within the nucleus, for example, is crucial for its inhibition of histone deacetylase and subsequent effects on gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one typically involves the condensation of 1,3-diketones with cyanoacetamide in the presence of a base. The reaction is carried out by refluxing the components in ethanol with ammonium acetate as a catalyst . This method yields pyridin-2-ones, which are yellowish crystalline materials with light blue fluorescence in both solutions and crystalline states .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine or imidazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products: The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted imidazo[1,2-a]pyridines with various functional groups, enhancing the compound’s versatility in synthetic applications .
Scientific Research Applications
2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules, including enzyme inhibitors and receptor modulators.
Comparison with Similar Compounds
Imidazo[1,2-a]pyrimidine: Shares a similar fused ring structure but with a pyrimidine ring instead of pyridine.
Imidazo[1,2-a]quinazoline: Another related compound with a quinazoline ring, known for its biological activities.
Uniqueness: 2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one is unique due to its specific ring fusion and the resulting electronic properties.
Properties
IUPAC Name |
2,3-dihydro-1H-imidazo[1,2-a]pyridin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c10-7-3-1-2-6-8-4-5-9(6)7/h1-3,8H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGUSLUFJIJLMMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C=CC=C2N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80717043 | |
Record name | 2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80717043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000981-77-0 | |
Record name | 2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80717043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: This research focuses on synthesizing a series of novel 2,3-dihydroimidazo[1,2-a]pyridin-5(1H)-one derivatives and evaluating their insecticidal activity. The study aims to identify promising candidates within this chemical class that could potentially lead to the development of new insecticides.
A: While the abstract doesn't provide specific details on the identified structure-activity relationships, it highlights that the synthesized this compound derivatives exhibited varying degrees of insecticidal bioactivity []. This suggests that specific structural modifications within this chemical class can influence their effectiveness as insecticides. Further investigation into the specific structural features contributing to enhanced insecticidal activity would be valuable.
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